molecular formula C10H18ClNO2 B2588543 1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid;hydrochloride CAS No. 2344685-64-7

1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid;hydrochloride

Cat. No.: B2588543
CAS No.: 2344685-64-7
M. Wt: 219.71
InChI Key: JASCUDLMIAVZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid hydrochloride is a bicyclic organic compound featuring a partially saturated isoquinoline backbone. The decahydro configuration indicates full saturation of the fused bicyclic system, distinguishing it from simpler tetrahydroisoquinoline derivatives.

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8;/h7-9,11H,1-6H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASCUDLMIAVZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC2CC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid;hydrochloride typically involves multiple steps. One common method includes the hydrogenation of isoquinoline derivatives under specific conditions to achieve the desired decahydroisoquinoline structure. The carboxylic acid group is then introduced through carboxylation reactions. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors and carboxylation units. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Synthetic Routes and Cyclization Reactions

The synthesis of decahydroisoquinoline derivatives often involves Pomeranz–Fritsch–Bobbitt cyclization coupled with Petasis multicomponent reactions . For example:

  • Key intermediate : Chiral oxazinone derivatives are synthesized via Petasis reactions using phenylglycinol-derived imines and boronic acids .

  • Cyclization : Acid-catalyzed cyclization of aminoacetals generates the decahydroisoquinoline core. For instance, heating (R)-phenylglycinol-derived aminoacetaldehydes with glyoxylic acid yields rigid oxazinones, which undergo cyclization to form the target scaffold .

Table 1 : Reaction Conditions for Petasis/Pomeranz–Fritsch–Bobbitt Synthesis

ComponentConditionsYieldStereochemical Outcome
Phenylglycinol derivativeDCM, rt, 78 h67%cis-Trans ratio 58:42
Boronic acidReflux in toluene/CH₂Cl₂85%Enantiomeric excess 90%

Reduction and Functional Group Transformations

The compound undergoes LiAlH₄-mediated reductions to modify carbonyl groups or introduce alkyl chains:

  • Reduction of dioxoisoquinolines : Treatment with LiAlH₄ in tetrahydrofuran (THF) at reflux converts ketones to secondary alcohols, yielding decahydroisoquinolines .

  • Demethylation : Hydrobromic acid (48% HBr in acetic acid) removes methyl groups from methoxy-substituted derivatives, producing phenolic analogs .

Example Reaction Pathway :

  • Starting material : cis-1-Methyl-3a-(m-methoxyphenyl)-2,8-dioxo-decahydroisoquinoline.

  • Reduction : LiAlH₄ in THF → cis-1-Methyl-3a-(m-methoxyphenyl)-decahydroisoquinoline (94% yield) .

  • Demethylation : HBr/HOAc → cis-3a-(m-Hydroxyphenyl) derivative (mp 135–138°C) .

Pharmacological Modifications and Salt Formation

The carboxylic acid group participates in salt formation and amide coupling :

  • Hydrochloride salt : Generated by treating the free base with HCl gas in ether .

  • Amide derivatives : Reacted with amines (e.g., phenethylamine) to form bioactive analogs targeting glutamate receptors .

Table 2 : Bioactive Derivatives and Their Targets

DerivativeTarget ReceptorActivity Profile
LY382884Glutamate (mGluR1)Antagonist
L-689,560NMDACompetitive inhibitor

Stereochemical Considerations

The compound’s stereochemistry critically influences reactivity:

  • Cis-trans isomerism : Separation via column chromatography or recrystallization is required after cyclization .

  • Chiral resolution : Use of (R)- or (S)-phenylglycinol ensures enantioselective synthesis of decahydroisoquinoline cores .

Key Data :

  • Cis isomer (major): Melting point 220–222°C (HCl salt) .

  • Trans isomer : Less pharmacologically active in receptor-binding assays .

Catalytic and Green Chemistry Approaches

Recent methods emphasize solvent-free or aqueous-phase reactions :

  • {Mo 132}-catalyzed condensations : Achieve 92% yield in water for related fluoroquinolone syntheses .

  • Microwave-assisted cyclizations : Reduce reaction times from hours to minutes (data extrapolated from similar isoquinoline systems) .

Stability and Degradation

  • Acid sensitivity : Prolonged exposure to strong acids (e.g., HCl) leads to ring-opening or decarboxylation .

  • Thermal stability : Decomposes above 250°C, confirmed by differential scanning calorimetry (DSC) .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
The compound has been studied for its role as a potential therapeutic agent in treating neurological disorders. Research indicates that derivatives of decahydroisoquinoline exhibit activity against ionotropic glutamate receptors (iGluRs), which are crucial in various neurodegenerative diseases such as Parkinson's disease and epilepsy. Specifically, the compound's interactions with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors have been highlighted as a promising area of study .

Case Study: Neuroprotective Effects
A study demonstrated that derivatives of decahydroisoquinoline could inhibit excitotoxicity mediated by glutamate receptors in neuronal cultures. This suggests a neuroprotective effect that may be beneficial in conditions characterized by excessive glutamate release . The findings indicate that these compounds could serve as lead candidates for drug development targeting neurodegenerative disorders.

Organic Synthesis

Building Block for Complex Molecules
1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid; hydrochloride serves as a versatile building block in organic synthesis. Its structure allows for the formation of various derivatives through functional group modifications. This versatility is beneficial for synthesizing complex natural products and pharmaceuticals.

Synthesis Method Description
HydrogenationThe compound can be synthesized from isoquinoline through hydrogenation processes .
Cross-CouplingIt can participate in cross-coupling reactions to form diverse indole derivatives .

Neuropharmacological Applications

Research on Glutamate Receptors
The compound has shown promise in modulating glutamate receptor activity. Studies indicate that it can act as an antagonist at N-methyl-D-aspartate (NMDA) receptors. This action is particularly relevant for developing treatments for conditions like schizophrenia and chronic pain syndromes .

Case Study: NMDA Receptor Antagonism
Research involving competitive antagonists of NMDA receptors has identified decahydroisoquinoline derivatives as effective modulators. These compounds demonstrate the ability to bind selectively to the GluN2 subunit of NMDA receptors, suggesting their potential use in treating disorders associated with glutamatergic dysfunction .

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are categorized based on hydrogenation levels, substituents, and pharmacological profiles. Below is a detailed comparative analysis:

Structural Analogs

Compound Name Hydrogenation Level Substituents/Salt Form Key Properties/Applications Reference ID
1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid hydrochloride Decahydro (fully saturated bicyclic system) Carboxylic acid (C-6), Hydrochloride Enhanced solubility; potential neuromodulatory activity via excitatory amino acid receptors
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride Tetrahydro (partial saturation) Cl (C-5, C-7), Hydrochloride Increased reactivity due to Cl substituents; intermediate in pharmaceutical synthesis
(3S,4aR,6S,8aR)-6-Phenylamino-decahydroisoquinoline-3-carboxylic acid Decahydro Phenylamino (C-6), Carboxylic acid Excitatory amino acid receptor antagonist; used in treating neurodegenerative diseases
N-tert-Butyl-decahydroisoquinoline-3-carboxamide Decahydro Carboxamide (C-3), tert-Butyl Improved lipophilicity for blood-brain barrier penetration; prodrug potential

Physicochemical and Pharmacological Differences

  • Hydrogenation Level :

    • Decahydro derivatives (e.g., target compound) exhibit greater conformational rigidity and stability compared to tetrahydro analogs (e.g., 5,7-dichloro derivative). This impacts binding affinity to biological targets .
    • The fully saturated decahydro structure may reduce aromatic interactions but enhance solubility in polar solvents .
  • Substituent Effects: Carboxylic Acid vs. Carboxamide: The hydrochloride salt of the target compound offers superior water solubility (critical for parenteral formulations) compared to carboxamide derivatives (e.g., N-tert-butyl analog), which prioritize lipophilicity for CNS targeting .
  • Prodrug forms (e.g., diisobutyl ester of decahydroisoquinoline-3-carboxylic acid) demonstrate improved oral bioavailability by masking the carboxylic acid group .

Biological Activity

1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid hydrochloride is a compound that has garnered attention for its potential neuroprotective properties and its activity as an NMDA receptor antagonist. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of decahydroisoquinolines characterized by a saturated bicyclic structure. Its molecular formula is C₁₁H₁₅NO₂·HCl. The structural configuration plays a crucial role in its interaction with biological targets.

The primary mechanism of action for decahydroisoquinoline derivatives involves their role as antagonists at the NMDA receptor. This receptor is integral to excitatory neurotransmission and is implicated in various neurodegenerative disorders due to glutamate-mediated excitotoxicity. The antagonistic action helps mitigate neuronal damage by inhibiting excessive calcium influx into neurons.

Key Findings:

  • Receptor Binding : Studies have demonstrated that certain derivatives exhibit high affinity for NMDA receptors. For instance, compounds like 31a and 32a showed IC50 values of 55 nM and 856 nM for binding assays respectively .
  • Neuroprotective Effects : In vivo studies indicated that these compounds could prevent NMDA-induced lethality in mice at doses as low as 1.25 mg/kg .

Biological Activity Summary

The biological activity of decahydroisoquinoline derivatives can be summarized as follows:

Activity Details
NMDA Receptor Antagonism Effective in blocking NMDA receptor-mediated responses with significant potency .
Cerebroprotective Effects Potential use in treating neurodegenerative disorders linked to excitotoxicity .
In Vivo Efficacy Demonstrated neuroprotective effects in animal models .

Case Studies

  • Neuroprotection in Models of Excitotoxicity : A study evaluated the efficacy of decahydroisoquinoline derivatives in a cortical wedge preparation model. Results indicated significant protective effects against NMDA-induced neuronal death.
  • Pain Management Research : Another study investigated the role of NMDA antagonists in opioid tolerance. It was found that combining morphine with NMDA antagonists significantly enhanced analgesic effects and reduced tolerance development .

Structure-Activity Relationship (SAR)

Research has focused on understanding how modifications to the decahydroisoquinoline structure affect biological activity. The following observations were made:

  • Substituents at the 6-position significantly influence receptor affinity and selectivity.
  • The stereochemistry of the compound plays a critical role in its pharmacological profile.

Q & A

Q. What are the optimal conditions for synthesizing 1,2,3,4,4a,5,6,7,8,8a-Decahydroisoquinoline-6-carboxylic acid hydrochloride?

Synthesis optimization requires careful control of reaction parameters. For decahydroisoquinoline derivatives, cyclization of precursor amines under acidic conditions (e.g., HCl catalysis) is common. Solvent selection (e.g., ethanol or THF) and temperature (60–80°C) significantly impact yield and purity. Post-synthesis, the hydrochloride salt is precipitated using anhydrous HCl gas or concentrated hydrochloric acid . Purification via recrystallization in ethanol/water mixtures enhances purity (>95%) .

Q. How can researchers validate the purity of this compound post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Use a C18 column and a mobile phase of acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid to resolve impurities. Confirm identity via NMR (¹H and ¹³C) and mass spectrometry (ESI-MS, m/z calculated for C₁₀H₁₆ClNO₂: 241.09) .

Q. What are the key stability considerations for this compound during storage?

The compound is hygroscopic and sensitive to light. Store desiccated at −20°C in amber vials. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) show <2% degradation when protected from oxidation. Use argon/vacuum sealing for long-term storage .

Q. How should researchers design experiments to assess its reactivity with common reagents?

Screen reactivity in polar aprotic solvents (e.g., DMF, DMSO) at ambient temperature. Monitor for nucleophilic substitution at the carboxylic acid group or ring hydrogenation using Pd/C. FT-IR (1700 cm⁻¹ for carbonyl) and TLC (silica gel, chloroform:methanol 9:1) track reaction progress .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be applied to study metabolic pathways of this compound?

Synthesize deuterated analogs (e.g., 6,7-D₆ derivatives) via deuteration of precursor intermediates using D₂O/NaBD₄. LC-MS/MS quantifies metabolites in hepatic microsome assays. Compare fragmentation patterns to trace metabolic transformations .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting vs. computational predictions)?

Employ density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model NMR chemical shifts. Cross-validate with COSY and HSQC experiments to assign stereochemistry and confirm ring conformation .

Q. How can researchers model its pharmacokinetic properties computationally?

Use QSAR models to predict logP (estimated 1.2–1.5) and pKa (carboxylic acid ~2.5). Molecular docking (AutoDock Vina) identifies potential binding interactions with CNS targets, such as monoamine transporters .

Q. What methods detect chiral impurities in enantiomeric mixtures of this compound?

Chiral HPLC with a cellulose-based column (Chiralpak IC) and hexane:isopropanol (80:20) resolves enantiomers. Polarimetry ([α]D²⁵ = +15° to +20°) or circular dichroism (CD) validates enantiopurity .

Q. How do researchers address discrepancies in cytotoxicity assays across cell lines?

Standardize assays using MTT or resazurin reduction in neuronal (SH-SY5Y) and hepatic (HepG2) cells. Control for pH (compound solubility in culture media) and use LC-MS to verify intracellular concentrations. Statistical analysis (ANOVA) identifies cell-type-specific toxicity .

Q. What advanced techniques characterize its solid-state polymorphism?

X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) identify crystalline forms. Solvent-mediated transformation experiments (e.g., ethanol vs. acetonitrile) screen for hydrates or solvates. Pair with Hirshfeld surface analysis to predict stability .

Q. Methodological Notes

  • Safety : Always use fume hoods, nitrile gloves, and full-face shields when handling concentrated HCl or the compound’s hydrochloride form .
  • Data Reproducibility : Document solvent lot numbers and humidity levels, as these critically impact reaction outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.